Urea, 1,1'-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-

Description

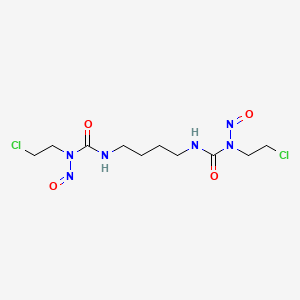

Urea, 1,1'-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) (hereafter referred to by its full systematic name) is a chloroethylnitrosourea derivative with the molecular formula C₁₀H₁₈Cl₂N₆O₄ and a molecular weight of 357.24 g/mol . Structurally, it features a tetramethylene (four-carbon) bridge linking two 3-(2-chloroethyl)-3-nitrosourea moieties. This class of compounds is recognized for alkylating DNA, forming interstrand cross-links (ICLs) that underpin their antitumor activity, but they also exhibit dose-limiting toxicities, particularly myelosuppression .

Properties

CAS No. |

60784-43-2 |

|---|---|

Molecular Formula |

C10H18Cl2N6O4 |

Molecular Weight |

357.19 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]butyl]-1-nitrosourea |

InChI |

InChI=1S/C10H18Cl2N6O4/c11-3-7-17(15-21)9(19)13-5-1-2-6-14-10(20)18(16-22)8-4-12/h1-8H2,(H,13,19)(H,14,20) |

InChI Key |

PQJLRURZNPVKLU-UHFFFAOYSA-N |

Canonical SMILES |

C(CCNC(=O)N(CCCl)N=O)CNC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of bis(2-chloroethyl)urea intermediate | React 2-chloroethanamine hydrochloride with carbonyldiimidazole (CDI) in tetrahydrofuran (THF) | CDI used in 0.3-0.6 molar ratio; reaction temperature controlled |

| 2 | Purification of bis(2-chloroethyl)urea intermediate | Purify using isopropanol or suitable solvent | Ensures removal of impurities before nitrosation |

| 3 | Nitrosation to form nitrosourea | Treat bis(2-chloroethyl)urea with sodium nitrite in a mixture of hydrochloric acid and acetic acid at 0-5°C | Controlled addition of sodium nitrite over hours; low temperature critical |

| 4 | Workup and purification | Dissolve crude product in dichloromethane, add silica gel, filter, distill solvent, precipitate with methyl tertiary butyl ether and n-heptane, filter and dry | Removes impurities and yields crystalline pure product |

This process is summarized in the following table extracted and adapted from the patent data:

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield & Purity |

|---|---|---|---|---|

| Reaction of 2-chloroethanamine hydrochloride with CDI in THF | CDI (0.3-0.6 molar equiv), THF solvent | Ambient | Variable | Intermediate bis(2-chloroethyl)urea |

| Nitrosation with sodium nitrite in HCl/acetic acid mixture | Sodium nitrite, dilute HCl, acetic acid | 0-5 (addition), then -15 to -10 (precipitation) | 1-3 hours | High conversion to nitrosourea |

| Purification | Dichloromethane, silica gel, methyl tertiary butyl ether, n-heptane | 0-5 | 1-2 hours | >99.9% purity by HPLC |

Detailed Reaction Conditions

Step 1: Carbonyldiimidazole (CDI) Reaction

The reaction of 2-chloroethanamine hydrochloride with CDI in tetrahydrofuran produces the bis(2-chloroethyl)urea intermediate. CDI acts as a carbonyl transfer reagent facilitating urea bond formation. The molar ratio of CDI to amine is critical (0.3 to 0.6 moles CDI per mole amine) to optimize yield and minimize side reactions.

Step 2: Nitrosation

The bis(2-chloroethyl)urea intermediate is subjected to nitrosation by treatment with sodium nitrite in an acid medium composed of dilute hydrochloric acid and acetic acid. The reaction is carefully temperature-controlled between 0-5°C during nitrite addition to prevent decomposition and side reactions. The mixture is subsequently cooled to -15 to -10°C to precipitate the nitrosourea product.

Step 3: Purification

The crude nitrosourea is dissolved in dichloromethane and treated with silica gel to adsorb impurities. After filtration and solvent removal, the product is precipitated by adding methyl tertiary butyl ether and n-heptane, yielding a crystalline solid with high purity (>99.9% by HPLC). This step also effectively removes difficult-to-control impurities detected at specific retention times during chromatographic analysis.

Research Findings and Notes

The process demonstrates high reproducibility and scalability, with yields reported up to 4.5 kg batches and melting range between 30-32°C indicating consistent product quality.

Analytical characterization includes powder X-ray diffraction (PXRD) and infrared (IR) spectroscopy confirming the crystalline nature and chemical identity of the nitrosourea compound.

Impurities observed during synthesis (retention times -0.08 and -0.13) are effectively controlled or eliminated by the purification protocol, ensuring pharmaceutical-grade purity.

Solvent selection is versatile, including chloro solvents, hydrocarbons, alcohols, ethers, esters, ketones, nitriles, and polar solvents, allowing optimization based on scale and equipment availability.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Solvents | Temperature | Key Parameters | Outcome |

|---|---|---|---|---|---|

| Urea Intermediate Synthesis | 2-chloroethanamine hydrochloride, carbonyldiimidazole | Tetrahydrofuran (THF) | Ambient | CDI:amine ratio 0.3-0.6 | Bis(2-chloroethyl)urea |

| Nitrosation | Sodium nitrite, hydrochloric acid, acetic acid | Acid mixture | 0-5°C (addition), -15 to -10°C (precipitation) | Slow addition, stirring times 1-3h | Nitrosourea compound |

| Purification | Silica gel, dichloromethane, methyl tertiary butyl ether, n-heptane | Multiple solvents | 0-5°C | Filtration, solvent removal, precipitation | Pure crystalline nitrosourea |

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:

Oxidation: The nitroso groups can be oxidized to form nitro groups under specific conditions.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl groups.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with molecular targets and pathways. The nitroso and chloroethyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Chloroethylnitrosoureas

Structural and Functional Properties

The antitumor efficacy and toxicity profiles of chloroethylnitrosoureas are influenced by three key factors:

Alkylating activity : Determines DNA adduct formation, including ICLs.

Carbamoylating activity : Modulates DNA repair inhibition but increases toxicity.

Lipophilicity (octanol/water coefficient): Affects tissue distribution and blood-brain barrier penetration .

Table 1: Comparative Properties of Select Chloroethylnitrosoureas

*Inferred from structural analogs in ; †Estimated based on tetramethylene bridge; ‡Based on cross-link efficiency trends in .

DNA Cross-Linking and Repair Dynamics

- Target Compound : Exhibits high DNA cross-link efficiency due to dual chloroethyl groups, enabling bifunctional alkylation. However, cross-link removal kinetics in vivo are independent of carbamoylating activity, as shown in rat bone marrow studies .

- BCNU : Generates moderate cross-links but with high carbamoylating activity, which inhibits DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase), exacerbating toxicity .

- CCNU : Lower cross-link efficiency but superior lipophilicity enhances central nervous system penetration, making it effective against brain tumors.

Toxicity and Therapeutic Index

- Hematopoietic Toxicity: The target compound and BCNU show pronounced myelosuppression due to high alkylating activity, whereas chlorozotocin’s low carbamoylating activity reduces this effect .

- Carcinogenicity: Methyl-CCNU (structurally similar to CCNU) is classified as carcinogenic (IARC Group 1), highlighting risks associated with prolonged nitrosourea use.

- Therapeutic Index: Optimal agents balance alkylating potency and lipophilicity. The target compound’s moderate octanol/water coefficient may improve tissue specificity compared to highly lipophilic analogs like CCNU.

Research Findings and Mechanistic Insights

DNA Modification Patterns

Pharmacokinetics and Metabolism

- Biotransformation : The target compound’s tetramethylene group likely reduces binding to plasma proteins compared to CCNU (40–60% protein-bound), enhancing free drug availability.

- Excretion : Chloroethylnitrosoureas are primarily renally excreted, but lipophilic variants like CCNU undergo hepatic metabolism, producing inactive cyclohexylamine derivatives.

Q & A

Q. Critical precautions :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent decomposition .

Decomposition hazards : - Thermal degradation releases NOₓ and Cl⁻ fumes, requiring scrubbers in ventilation systems .

- Mutagenicity data (e.g., MUREAV 42,45,77) suggest handling as a potential carcinogen, with strict waste disposal protocols .

Advanced: How do reaction intermediates like 2-(alkylimino)-3-nitrosooxazolidines influence biological activity?

Q. Mechanistic insights :

- During aqueous decomposition, the compound forms 2-(alkylimino)-3-nitrosooxazolidines , which hydrolyze to generate alkylating species (e.g., chloroethyl carbonium ions) .

- These intermediates covalently modify DNA (e.g., guanine N7 alkylation) and proteins, driving cytotoxic effects .

Methodological validation : - HPLC-MS : Track intermediate formation/degradation kinetics .

- NMR spectroscopy : Confirm structural rearrangements during decomposition .

Advanced: How can researchers resolve contradictions between mutagenicity and therapeutic efficacy in preclinical models?

Case study : In rat L5222 leukemia, bifunctional derivatives (e.g., 1,1'-polymethylenebis analogs) showed 30–75% cure rates but also mutagenic risks (MUREAV 57,297,78) .

Approaches :

Dose optimization : Use equitoxic dosing (e.g., 20 mg/kg IV in rats) to balance efficacy and toxicity .

Structure-activity relationship (SAR) studies :

- Compare analogs (Table 1) to isolate therapeutic activity from mutagenicity.

- Fluoroethyl analogs reduce halogen reactivity while retaining bioactivity .

Q. Table 1: Structural analogs and key properties

Advanced: What analytical techniques are essential for characterizing decomposition pathways?

Q. Key methodologies :

- GC-MS : Identify volatile decomposition products (e.g., NOₓ, chloroethyl derivatives) .

- FT-IR spectroscopy : Monitor nitroso (N=O, ~1500 cm⁻¹) and urea (C=O, ~1650 cm⁻¹) group stability .

- X-ray crystallography : Resolve structural changes in intermediates (e.g., oxazolidine ring formation) .

Basic: How does the adamantyl moiety in structural analogs influence physicochemical properties?

The adamantyl group enhances:

- Lipophilicity : Improves blood-brain barrier penetration, critical for CNS-targeted therapies .

- Metabolic stability : Resistance to cytochrome P450 oxidation extends half-life .

Experimental validation : - LogP measurements : Compare analogs with/without adamantyl to quantify lipophilicity shifts .

Advanced: What in vitro/in vivo models best predict clinical efficacy for this compound class?

Q. Recommended models :

- In vitro : Human glioblastoma cell lines (e.g., U87MG) to assess alkylating activity via comet assays .

- In vivo : Orthotopic rat glioma models with intracerebral implantation mimic clinical pharmacokinetics .

Endpoint metrics : - Tumor growth inhibition : Measured via MRI or bioluminescence.

- Survival analysis : Median survival extension vs. controls (e.g., BCNU) .

Basic: What are the key differences between monofunctional and bifunctional nitrosoureas?

- Monofunctional (e.g., hydroxyethyl derivatives): Single alkylating site, lower cross-linking efficiency but reduced toxicity .

- Bifunctional (e.g., tetramethylenebis analogs): Two reactive groups, higher DNA cross-linking potential but increased mutagenicity .

Therapeutic implication : Bifunctional agents are prioritized for aggressive tumors despite toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.